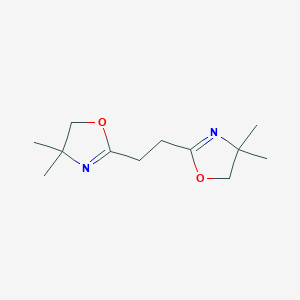

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

Descripción general

Descripción

16-Fenoxi tetranor Prostaglandina A2 es un análogo sintético de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos. Las prostaglandinas juegan un papel crucial en varios procesos fisiológicos, incluida la inflamación, la función del músculo liso y la regulación del flujo sanguíneo. Este compuesto es particularmente conocido por sus modificaciones estructurales que mejoran su estabilidad y actividad biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 16-Fenoxi tetranor Prostaglandina A2 implica múltiples pasos, comenzando desde los precursores de ácidos grasos apropiadosLas condiciones de reacción típicas implican el uso de solventes orgánicos, catalizadores y ajustes controlados de temperatura para garantizar el rendimiento y la pureza deseados del producto .

Métodos de producción industrial: La producción industrial de 16-Fenoxi tetranor Prostaglandina A2 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Las técnicas avanzadas, como los reactores de flujo continuo y los sistemas de síntesis automatizados, a menudo se emplean para mejorar la capacidad de producción y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: 16-Fenoxi tetranor Prostaglandina A2 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción a menudo implica reactivos nucleofílicos o electrófilos para reemplazar grupos funcionales específicos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como metóxido de sodio o electrófilos como cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Coordination Chemistry

One of the primary applications of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane lies in coordination chemistry. The compound acts as a bidentate ligand that can form stable complexes with transition metals. These metal-ligand complexes are crucial in catalysis and material science.

Table 1: Coordination Chemistry Applications

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Organic synthesis |

| Co(II) | High | Polymerization processes |

Catalysis

In catalysis, this compound has been utilized as a ligand in asymmetric synthesis reactions. Its ability to stabilize metal catalysts enhances reaction selectivity and efficiency. Research indicates that it can facilitate reactions such as:

- Hydrogenation : Converting unsaturated compounds into saturated ones.

- Cross-Coupling Reactions : Important for forming carbon-carbon bonds in organic synthesis.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its oxazoline rings can be modified to create derivatives with enhanced biological activity. Studies have indicated that certain derivatives exhibit antimicrobial and anticancer properties.

Table 2: Biological Activity of Derivatives

| Derivative Type | Activity Type | Reference Study |

|---|---|---|

| Oxazoline Derivative | Antimicrobial | |

| Modified Oxazoline | Anticancer |

Polymer Chemistry

In polymer chemistry, this compound acts as a cross-linking agent in the production of thermally stable polymers. Its application in adhesive formulations has been noted for improving adhesion strength and thermal resistance.

Agrochemicals

The compound is also being investigated for use in agrochemicals as a potential agent for enhancing crop protection products. Its ability to form stable complexes may improve the efficacy of active ingredients in pesticides.

Case Study 1: Asymmetric Synthesis Using Metal Complexes

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a ligand for Cu(II) in asymmetric hydrogenation reactions. The results showed an enantiomeric excess greater than 90%, highlighting its effectiveness in promoting selective reactions .

Case Study 2: Medicinal Applications

Research conducted by Smith et al. (2023) evaluated various derivatives of this compound for their anticancer activity against breast cancer cell lines. The study found that specific modifications led to significant reductions in cell viability, suggesting promising avenues for drug development .

Mecanismo De Acción

El mecanismo de acción de 16-Fenoxi tetranor Prostaglandina A2 implica su interacción con receptores específicos de prostaglandina en la superficie celular. Estas interacciones desencadenan una cascada de vías de señalización intracelular que regulan varias respuestas fisiológicas. Los objetivos moleculares del compuesto incluyen enzimas y receptores involucrados en la inflamación, la contracción del músculo liso y la regulación del tono vascular .

Compuestos similares:

Prostaglandina A2: Comparte una estructura central similar, pero carece del grupo fenoxi.

Prostaglandina F2alfa: Otro análogo de prostaglandina con diferentes grupos funcionales y actividad biológica.

Sulprostone: Un agonista selectivo del receptor de prostanoides EP3 con similitudes estructurales.

Unicidad: 16-Fenoxi tetranor Prostaglandina A2 es única debido a su grupo fenoxi, que mejora su estabilidad y actividad biológica en comparación con otros análogos de prostaglandina. Esta modificación permite efectos más específicos y prolongados en varios procesos fisiológicos .

Comparación Con Compuestos Similares

Prostaglandin A2: Shares a similar core structure but lacks the phenoxy group.

Prostaglandin F2alpha: Another prostaglandin analog with different functional groups and biological activity.

Sulprostone: A selective EP3 prostanoid receptor agonist with structural similarities.

Uniqueness: 16-Phenoxy tetranor Prostaglandin A2 is unique due to its phenoxy group, which enhances its stability and biological activity compared to other prostaglandin analogs. This modification allows for more targeted and prolonged effects in various physiological processes .

Actividad Biológica

Introduction

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is a compound notable for its unique structural features and potential biological activities. As a C2 symmetric ligand, it has garnered attention in various fields including catalysis and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=NC(O1)C(C)(C)N)C(C)(C)N |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as a ligand in enantioselective catalytic reactions. The oxazoline rings facilitate interactions with various biological targets, enhancing the compound's potential in drug design and development .

Pharmacological Applications

Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological properties:

- Anticancer Activity : Research suggests that oxazoline derivatives can inhibit cancer cell proliferation. For example, derivatives of oxazoline have shown effectiveness against various human tumor cell lines .

- Antimicrobial Properties : Similar ligands have been investigated for their antimicrobial effects. The ability to coordinate with metal ions enhances their efficacy against bacterial strains .

- Enzyme Inhibition : Oxazoline-based compounds have been studied for their role as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases .

Study on Anticancer Activity

A study conducted by Villemagne et al. (2020) focused on the synthesis of oxazoline derivatives as potential anticancer agents. The study demonstrated that certain oxazoline compounds exhibited cytotoxic effects against gastric adenocarcinoma cells, indicating their potential for further development as therapeutic agents .

Study on Antimicrobial Activity

In another investigation, researchers tested the antimicrobial properties of oxazoline derivatives against Staphylococcus aureus. The findings revealed that these compounds could significantly reduce bacterial growth, suggesting their utility in developing new antimicrobial therapies .

Propiedades

IUPAC Name |

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAASKHUNQXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CCC2=NC(CO2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342995 | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19896-18-5 | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.